Chloropurine 9-ss-D-ribofuranoside

adenosine deaminase enzyme kinetics substrate specificity

6-Chloropurine 9-β-D-ribofuranoside (6-chloropurine riboside, 6-CPR; CAS 5399-87-1) is a synthetic C6-halogenated purine ribonucleoside with molecular formula C₁₀H₁₁ClN₄O₄ and molecular weight 286.67 g/mol. It belongs to the class of purine nucleoside analogs that includes adenosine, 2-chloroadenosine, and 6-mercaptopurine riboside.

Molecular Formula C10H11ClN4O4
Molecular Weight 286.67 g/mol
Cat. No. B12402925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropurine 9-ss-D-ribofuranoside
Molecular FormulaC10H11ClN4O4
Molecular Weight286.67 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6?,7+,10-/m1/s1
InChIKeyXHRJGHCQQPETRH-HMEJCUHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropurine 9-β-D-Ribofuranoside — Identity, Class, and Procurement-Relevant Characteristics


6-Chloropurine 9-β-D-ribofuranoside (6-chloropurine riboside, 6-CPR; CAS 5399-87-1) is a synthetic C6-halogenated purine ribonucleoside with molecular formula C₁₀H₁₁ClN₄O₄ and molecular weight 286.67 g/mol [1]. It belongs to the class of purine nucleoside analogs that includes adenosine, 2-chloroadenosine, and 6-mercaptopurine riboside. The compound is supplied commercially as a powder with ≥99% purity (HPLC), melting point 158–162 °C (dec.), and is characterized by the IUPAC name 6-deamino-6-chloro-adenosine, reflecting its structural relationship to the natural nucleoside adenosine with chlorine replacing the 6-amino group . Its defining chemical feature — an electrophilic chlorine at the purine C6 position — enables nucleophilic aromatic substitution (SNAr) chemistry that is foundational to its role as a versatile synthetic intermediate for generating diverse N⁶-substituted adenosine analogs [2].

Why 6-Chloropurine 9-β-D-Ribofuranoside Cannot Be Substituted by Adenosine, the Aglycone Base, or Other In-Class Purine Nucleosides


Although 6-chloropurine riboside shares the purine-ribose scaffold with adenosine and other nucleoside analogs, its unique combination of an electrophilic C6-chloro leaving group and a ribose sugar confers three interdependent properties that no single in-class alternative simultaneously provides: (i) it serves as a slow substrate for adenosine deaminase (ADA) with substrate specificity only 0.86% that of adenosine, enabling dechlorination studies without the kinetic interference of rapid deamination [1]; (ii) the chlorine atom permits regiospecific SNAr functionalization at C6 that the natural 6-amino group of adenosine cannot undergo, while the ribose moiety ensures enzymatic recognition absent in the aglycone 6-chloropurine base [2]; and (iii) the riboside shows a distinct non-competitive tRNA methyltransferase inhibition mechanism compared with the competitive inhibition displayed by N⁶-methylated adenosine analogs [3]. These biochemical and chemical properties are not simultaneously present in 6-chloropurine-2′-deoxyriboside, 6-chloropurine arabinoside, or 2-chloroadenosine, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 6-Chloropurine 9-β-D-Ribofuranoside vs. Its Closest Analogs


Adenosine Deaminase Substrate Discrimination: 6-CPR Requires 14-Fold Higher Concentration than Adenosine to Reach Half-Maximal Velocity

6-Chloropurine riboside is a poor ADA substrate compared with the natural substrate adenosine. In calf thymus ADA, the Michaelis constant (Kₘ) for 6-CPR is 310 μM versus 22 μM for adenosine — a 14.1-fold higher Kₘ, indicating substantially weaker active-site binding [1]. The relative ADA activity toward 6-CPR in mouse intestinal ADA is 40% lower than that measured with adenosine [2]. In Aspergillus oryzae ADA, the substrate specificity (kcat/Kₘ) of 6-CPR is only 0.86% of that for adenosine [3]. This kinetic discrimination is exploited to study ADA-catalyzed dechlorination under conditions where adenosine deamination would saturate the enzyme.

adenosine deaminase enzyme kinetics substrate specificity

ADA-Catalyzed Dechlorination vs. Deamination: 70-Fold Lower Vmax Distinguishes 6-CPR from 5′-AMP

The nonspecific adenosine deaminase from Takadiastase catalyzes hydrolytic dechlorination of 6-CPR to yield inosine and chloride ion. The Michaelis constant for this dechlorination is Kₘ = 0.65 × 10⁻³ M (650 μM). Critically, the Vmax for dechlorination of 6-CPR is only one-seventieth (1/70) of the Vmax for deamination of the natural substrate 5′-AMP by the same enzyme preparation [1]. This large catalytic discrimination demonstrates that the chlorine atom at C6 is processed by ADA with fundamentally different catalytic efficiency compared with the natural 6-amino group, providing a measurable biochemical signature that distinguishes 6-CPR from adenosine, 2′-deoxyadenosine, and 6-aminopurine riboside.

dechloronase activity adenosine deaminase catalytic discrimination

Biosynthetic Conversion Efficiency: 6-Chloropurine Riboside vs. 6-Chloropurine-2′-Deoxyriboside in Thermophilic Biocatalysis

In a direct head-to-head biosynthetic comparison using Geobacillus stearothermophilus CECT 43 as a whole-cell biocatalyst, the enzymatic transglycosylation of 6-chloropurine base yielded 6-chloropurine-2′-deoxyriboside with 90% conversion, whereas 6-chloropurine riboside was obtained at only 68% conversion under parallel conditions [1]. This 22-percentage-point difference reflects the differential substrate acceptance of the nucleoside phosphorylase enzymes for ribose vs. deoxyribose donors. Furthermore, the immobilized biocatalyst could be reused at least 70 times without significant loss of activity, achieving a product titer of 379 mg/L for the 2′-deoxyriboside [1]. This quantitative disparity means that researchers seeking the riboside form cannot simply substitute the deoxyriboside, as biosynthetic accessibility and downstream enzymatic processing differ substantially.

biocatalysis transglycosylation green chemistry synthesis

tRNA Methyltransferase Inhibition Mechanism: Non-Competitive for 6-CPR vs. Competitive for N⁶-Methyladenosine Analogs

In a comparative study of purine nucleoside inhibitors of tRNA methyltransferases from animal and bacterial sources, 6-chloropurine ribonucleoside (6-CPR) was found to inhibit tRNA methylation through a non-competitive mechanism with respect to the methyl donor S-adenosyl methionine. In contrast, the ribonucleosides of 6-methylaminopurine and 6,6′-dimethylaminopurine inhibit guanine tRNA methylation by competition with S-adenosyl methionine for the enzyme [1]. This mechanistic divergence means that 6-CPR does not require displacement of the natural methyl donor to exert inhibition, making it effective even at high intracellular S-adenosyl methionine concentrations where competitive inhibitors would be overwhelmed.

tRNA methylation enzyme inhibition mechanism anticancer nucleoside

Synthetic Versatility as an SNAr Electrophile: Regioselective C6 Functionalization Distinguishes 6-CPR from 6-Chloropurine Base and Other Halo-Ribosides

Among C6-halo purine ribonucleosides, 6-chloropurine riboside is the most readily accessible and widely employed electrophilic precursor for SNAr-based diversification. In the 2′,3′,5′-tri-O-(t-BuMe₂Si)-protected form, reactions with aryl amines in 0.1 M AcOH in EtOH proceed efficiently at the C6 position with concomitant cleavage of the 5′-silyl group, delivering N⁶-aryl adenosine derivatives in generally good yields. Under identical conditions, reactions of the protected 6-ClP-riboside with alkyl amines proceed well but without 5′-desilylation, enabling orthogonal protection/deprotection strategies [1]. The 5′-deprotected 6-ClP-riboside reacts with alkyl amines in high yields under mild conditions, a synthetic window not available with the corresponding 6-bromo- or 6-iodopurine ribosides, which are less accessible and display different reactivity profiles [1]. Compared with the aglycone 6-chloropurine base, the riboside derivative retains the enzymatic recognition elements (ribose hydroxyls) essential for downstream phosphorylation and biological activity of the final adenosine analog products [2].

nucleophilic aromatic substitution adenosine analog synthesis protecting group strategy

6-Chloropurine Riboside-5′-Triphosphate as a Dual-Function Biochemical Modulator: Cet1 Inhibition (IC₅₀ 2 μM) and E. coli ATCase Activation (EC₅₀ 0.76 mM)

The 5′-triphosphate derivative of 6-chloropurine riboside (6-chloro PuTP) exhibits a rare dual biochemical profile: it inhibits the S. cerevisiae RNA triphosphatase mRNA-capping enzyme subunit β (Cet1) with an IC₅₀ of 2 μM for GTPase activity , while simultaneously activating E. coli aspartate carbamoyltransferase (ATCase) with an EC₅₀ of 0.76 mM [1]. This dual modulator behavior distinguishes 6-chloro PuTP from other purine nucleoside triphosphates such as ATP or GTP, which serve primarily as substrates or single-function ligands. The 380-fold concentration differential between inhibition (2 μM) and activation (760 μM) provides a wide experimental window for studying each function independently.

RNA capping mRNA triphosphatase enzyme modulation

Optimal Application Scenarios for 6-Chloropurine 9-β-D-Ribofuranoside Based on Quantitative Differentiation Evidence


Kinetic Characterization of Adenosine Deaminase Dechloronase Activity in Multi-Isoenzyme Systems

6-CPR enables selective measurement of ADA-catalyzed dechlorination without interference from competing deamination. With a Kₘ of 310 μM — 14-fold higher than adenosine's Kₘ of 22 μM — and a substrate specificity only 0.86% that of adenosine , 6-CPR provides a kinetic window in which dechlorination can be monitored spectrophotometrically or via chloride-ion detection without saturating the enzyme with the natural deamination reaction. This is particularly valuable for comparing ADA isoenzymes, as demonstrated in bovine mucosa where deamination rate and Kₘ with both adenosine and 6-CPR were used to differentiate five isoenzyme forms .

Diversification Platform for N⁶-Substituted Adenosine Analog Libraries via SNAr Chemistry

The C6-chloro group of 6-CPR serves as a universal leaving group for generating structurally diverse N⁶-substituted adenosine analogs. The regioselective SNAr reactivity — where aryl amines react with concomitant 5′-desilylation in 0.1 M AcOH/EtOH while alkyl amines react without desilylation — enables a single precursor to access both N⁶-aryl and N⁶-alkyl adenosine derivatives with orthogonal hydroxyl protection . This chemistry has been validated in the synthesis of cytokinin-active 6-benzyladenosine derivatives and anti-SARS-CoV nucleoside analogs where the 6-chloropurine riboside scaffold was essential for structure-activity relationship exploration .

Mechanistic Probing of tRNA Methyltransferase Inhibition in Antimetabolite Screening

6-CPR provides a non-competitive inhibition modality against tRNA methyltransferases that is mechanistically distinct from the competitive inhibition exhibited by N⁶-methyladenosine analogs . This non-competitive mechanism makes 6-CPR effective independently of intracellular S-adenosyl methionine concentration, a property that can be exploited to distinguish between methylation-dependent and methylation-independent cytotoxic mechanisms when benchmarking novel nucleoside antimetabolites. All tRNA methyltransferase-inhibitory adenosine analogs in this class, including 6-CPR, 6-furfurylaminopurine ribonucleoside, and 7-deazaadenosine, demonstrated cytotoxicity, supporting their utility as reference compounds in antitumor screening cascades .

Enzymatic Synthesis of 6-Modified Purine Ribonucleosides via Transglycosylation Biocatalysis

The 68% biosynthetic conversion of 6-chloropurine to its riboside by G. stearothermophilus CECT 43, while lower than the 90% achieved for the 2′-deoxyriboside, is sufficient for preparative-scale production when coupled with the demonstrated biocatalyst reusability of ≥70 cycles without activity loss . This process yields 6-CPR as a key intermediate that can subsequently be diversified via Pd-mediated cross-coupling. The peracetylated derivative 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-purine undergoes (Ph₃P)₄Pd-mediated coupling with organozinc halides to generate C6-alkyl, cycloalkyl, and aryl purine ribonucleosides in good to high yields, several of which display significant cytotoxicity against CEM leukemia cells .

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